7-Amino-2-naphthol hydrochloride chemical properties
7-Amino-2-naphthol hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 7-Amino-2-naphthol Hydrochloride
Introduction
7-Amino-2-naphthol hydrochloride is a key aromatic chemical intermediate belonging to the family of aminonaphthols. These compounds, characterized by a naphthalene core bearing both hydroxyl (-OH) and amino (-NH2) functional groups, are of significant interest in synthetic organic chemistry. The specific arrangement of these functional groups on the naphthalene ring system imparts a unique reactivity profile, making 7-Amino-2-naphthol and its hydrochloride salt valuable precursors in various industrial applications.
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the chemical and physical properties of 7-Amino-2-naphthol hydrochloride. It delves into its synthesis, analytical characterization, applications, and safety considerations, with a focus on the underlying chemical principles and practical considerations for its use in a laboratory setting. The hydrochloride form enhances the compound's stability and solubility in aqueous media, which is often advantageous for synthetic transformations.
Chemical and Physical Properties
The fundamental properties of 7-Amino-2-naphthol hydrochloride are summarized in the table below. It is important to distinguish between the free base (7-Amino-2-naphthol) and its hydrochloride salt, as their properties, particularly melting point and solubility, can differ significantly.
| Property | Value | Source(s) |
| IUPAC Name | 7-aminonaphthalen-2-ol;hydrochloride | [1] |
| Synonyms | 2-Amino-7-naphthol hydrochloride, 7-amino-2-hydroxynaphthalene hydrochloride | [1] |
| CAS Number | 51761-16-1 | [1] |
| Molecular Formula | C₁₀H₁₀ClNO | [2] |
| Molecular Weight | 195.65 g/mol | [2] |
| Appearance | Brown solid | [3] |
| Melting Point | >300 °C (decomposes) for the hydrochloride. The free base (7-Amino-2-naphthol, CAS 93-36-7) has a melting point of 201 °C.[4] | N/A |
| Solubility | The parent compound, 2-naphthol, is soluble in simple alcohols, ethers, and chloroform.[5] As a hydrochloride salt, 7-Amino-2-naphthol hydrochloride is expected to be soluble in water and polar organic solvents. | [5] |
| pKa | 9.74 (Predicted for the free base) | [4] |
Stability and Reactivity: 7-Amino-2-naphthol hydrochloride is generally stable under normal storage conditions.[6] However, like many aminophenols, it is susceptible to oxidation, particularly in solution, which can lead to coloration.[6] The presence of an antioxidant, such as sodium bisulfite, can mitigate this decomposition.[6] The compound is incompatible with strong oxidizing agents.[6] Hazardous decomposition products upon combustion include hydrogen chloride, nitrogen oxides (NOx), and carbon oxides (CO, CO₂).[6]
Synthesis and Purification
The synthesis of aminonaphthols often involves the reduction of a corresponding nitro or azo compound, which are typically prepared from a naphthol precursor. A common and well-documented strategy for a related isomer, 1-amino-2-naphthol hydrochloride, involves the coupling of β-naphthol with a diazonium salt to form an azo dye, followed by reductive cleavage of the azo bond. This general approach is adaptable for the synthesis of other aminonaphthol isomers.
Caption: General synthetic workflow for aminonaphthols.
Representative Synthetic Protocol (Adapted from the synthesis of 1-Amino-2-naphthol hydrochloride)
This protocol is based on a well-established procedure for a related isomer and illustrates the key chemical transformations.[6]
Step 1: Preparation of the Azo Dye Intermediate
-
In a suitable reaction vessel, dissolve 72 g (0.5 mole) of β-naphthol in a warm solution of 110 g (2.75 moles) of sodium hydroxide in 600 mL of water.[6]
-
Cool the solution to approximately 5 °C using an ice bath.[6]
-
Separately, prepare a suspension of the diazonium salt of sulfanilic acid.
-
Slowly add the diazonium salt suspension to the cold β-naphthol solution with stirring. An azo dye will precipitate.[6]
-
Allow the mixture to stand for one hour to ensure complete coupling.[6]
Step 2: Reductive Cleavage of the Azo Dye
-
Heat the suspension of the azo dye to 45-50 °C. The material should dissolve.[6]
-
In a separate flask, prepare a solution of 125 g of sodium hydrosulfite (Na₂S₂O₄) in 500 mL of water and warm to 50 °C.[6]
-
Add the warm sodium hydrosulfite solution to the dissolved azo dye. The color of the solution should change as the azo bond is cleaved.
-
Heat the reaction mixture to a gentle boil for 5 minutes to ensure the reduction is complete.
Step 3: Isolation and Purification of 7-Amino-2-naphthol Hydrochloride
-
To the hot reaction mixture, add 250 mL of concentrated hydrochloric acid.[6]
-
Allow the mixture to stand and cool, promoting the precipitation of the aminonaphthol hydrochloride.[6]
-
Collect the precipitate by vacuum filtration using a Büchner funnel.[6]
-
Wash the collected solid with portions of 20% hydrochloric acid and then with ether to remove impurities.[6]
-
Dry the product in air or in a vacuum oven at a low temperature.
Purification: For higher purity, the crude hydrochloride salt can be recrystallized. A typical procedure involves dissolving the material in hot water containing a small amount of stannous chloride (to prevent oxidation), filtering the hot solution to remove insoluble impurities, and then adding concentrated hydrochloric acid to the filtrate and cooling to induce crystallization.[6]
Spectroscopic and Analytical Characterization
| Technique | Expected Characteristic Signals |
| ¹H NMR | Aromatic protons (6H) in the region of δ 7.0-8.0 ppm, showing complex splitting patterns (multiplets, doublets, triplets). Signals for the -OH and -NH₃⁺ protons may be broad and their chemical shifts can be concentration and solvent dependent. |
| ¹³C NMR | Signals for ten distinct carbon atoms. Aromatic carbons typically appear in the δ 110-160 ppm range. The carbon bearing the hydroxyl group will be downfield (e.g., ~155 ppm), and the carbon attached to the amino group will also be significantly shifted. |
| IR Spectroscopy | Broad absorption band in the 3200-3500 cm⁻¹ region corresponding to O-H and N-H stretching. Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹. Aromatic C=C stretching bands in the 1500-1650 cm⁻¹ region. C-O and C-N stretching bands in the fingerprint region (1000-1300 cm⁻¹). |
| Mass Spectrometry | The mass spectrum of the free base (after loss of HCl) would be expected to show a molecular ion peak (M⁺) at m/z = 159. Common fragmentation patterns for naphthols include the loss of CO (m/z = 131) and other characteristic fragments. |
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of 7-Amino-2-naphthol hydrochloride and for monitoring the progress of reactions in which it is a reactant or product. A typical method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier (like acetonitrile or methanol), with UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., ~280 nm).
Applications in Chemical Synthesis and Drug Development
The utility of 7-Amino-2-naphthol hydrochloride stems from the reactivity of its amino and hydroxyl groups, which can be selectively functionalized to build more complex molecular architectures.
Role as a Chemical Intermediate:
-
Dye Synthesis: Aminonaphthols are classical building blocks for azo dyes. The amino group can be diazotized and coupled with other aromatic compounds to generate a wide range of colors.
-
Pharmaceutical Synthesis: The naphthalene scaffold is present in numerous bioactive molecules. 7-Amino-2-naphthol hydrochloride serves as a versatile starting material for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[7] Naphthol derivatives have been investigated for a range of biological activities, including as anticancer and antimicrobial agents.
Caption: Synthetic utility of 7-Amino-2-naphthol hydrochloride.
Use in the Synthesis of Bioactive Molecules: The aminonaphthol moiety can be found in or used to synthesize compounds with potential therapeutic applications. For instance, it is a key component in the Betti reaction, a multicomponent reaction between a naphthol, an aldehyde, and an amine (or ammonia) to form aminobenzylnaphthols. These "Betti bases" and their derivatives have been explored for various biological activities. While specific drugs derived directly from 7-Amino-2-naphthol are not prominently documented, the broader class of naphthol-based compounds includes marketed drugs, highlighting the importance of this chemical scaffold in medicinal chemistry.
Safety, Handling, and Storage
As a responsible Senior Application Scientist, it is crucial to emphasize the importance of safe handling procedures. The GHS hazard information for the closely related 1-amino-2-naphthol hydrochloride suggests that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2] It is also suspected of causing genetic defects.[2] Similar precautions should be taken with 7-Amino-2-naphthol hydrochloride.
GHS Hazard Information (Inferred):
-
Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard)
-
Signal Word: Warning
-
Hazard Statements:
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemicals.
Conclusion
7-Amino-2-naphthol hydrochloride is a valuable and versatile chemical intermediate with significant applications in the synthesis of dyes and as a building block for complex organic molecules in pharmaceutical research. Its utility is derived from the distinct reactivity of the amino and hydroxyl groups on the rigid naphthalene framework. A thorough understanding of its chemical and physical properties, synthetic routes, and analytical characteristics is essential for its effective and safe use in research and development. While some specific experimental data for this particular isomer's hydrochloride salt are not widely published, a robust understanding of its chemistry can be established from the extensive literature on related aminonaphthols. This guide provides the foundational knowledge necessary for scientists and researchers to confidently incorporate this compound into their synthetic and drug discovery programs.
References
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PubChem. (n.d.). 1-Amino-2-naphthol. Retrieved from [Link]
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YouTube. (2020, March 26). Example IR and NMR analysis of 2-naphthol. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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PubChem. (n.d.). 1-Amino-2-naphthol hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1-(α-aminoalkyl)-2-naphthols. Retrieved from [Link]
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ResearchGate. (2025, August 8). Facile synthesis of aminoalkyl naphthols and single crystal X-ray, computational studies on 1-[morpholino(thiophen-2-yl)methyl]naphthalen-2-ol. Retrieved from [Link]
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